6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
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Overview
Description
6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Properties
6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde and its derivatives have shown promising applications in the field of medicine, particularly for their antibacterial and anticancer properties. For instance, one of the synthesized derivatives exhibited moderate antibacterial activity against the plant pathogen Rhodococcus fascians, with a minimum inhibitory concentration (MIC) of 0.1 mg/mL. Additionally, certain derivatives demonstrated respectable cytotoxicity against A375 melanoma cancer cells, indicating potential for cancer treatment applications (Noviany et al., 2020).
Synthesis and Structural Studies
The compound has been a subject of interest in structural studies and synthesis processes. Researchers have focused on revising the structural composition of related compounds and synthesizing new derivatives. These studies often involve detailed NMR data analysis and molecular structure elucidation (Fun et al., 2009), (Yamada et al., 2009).
Development of Novel Compounds
Research has also extended to the creation of novel compounds using this compound as a building block. These endeavors include the synthesis of heterocycles and derivatives that have potential applications in various fields, including pharmaceuticals and organic chemistry (Luo et al., 2007), (Irgashev et al., 2021).
Green Chemistry Applications
The compound's derivatives have been used in green chemistry, demonstrating an efficient and eco-friendly synthesis process. This includes the synthesis of thiadiazoles, showcasing the compound's versatility and potential for environmentally friendly applications in chemical synthesis (Abdel-Aziem et al., 2020).
Pharmaceutical Research
There is significant interest in the pharmaceutical potential of this compound and its derivatives. Studies have focused on their activity as ligands for various receptors, indicating potential uses in drug development and pharmacological research (Yang et al., 1991).
Methodology Development in Organic Synthesis
The compound has also been instrumental in advancing methodologies in organic synthesis. Research has been conducted to develop new synthetic routes and procedures using this compound, contributing to the broader field of organic chemistry and synthesis (Baashen et al., 2017).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with dna, potentially interfering with dna and rna synthesis .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-9-4-3-8(13-2)5-10(9)14-11(7)6-12/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPXGKPVZYIIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345548 |
Source
|
Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10410-28-3 |
Source
|
Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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